molecular formula C17H17NO3 B14452708 3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one CAS No. 76964-37-9

3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14452708
CAS No.: 76964-37-9
M. Wt: 283.32 g/mol
InChI Key: ZGYWLGCSORZAII-UHFFFAOYSA-N
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Description

3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a hydroxy group, an isopropoxy group, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxybenzaldehyde with isopropyl bromide in the presence of a base to form the isopropoxy derivative. This intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the isoindolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(4-methoxyphenyl)-: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.

    1H-Indole, 2,3-dihydro-: A key intermediate in the synthesis of various indole derivatives with biological activity.

Uniqueness

3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and the isoindolinone core. This structure imparts distinct chemical and biological properties, making it valuable for research and development in multiple fields.

Properties

CAS No.

76964-37-9

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

3-hydroxy-2-(3-propan-2-yloxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C17H17NO3/c1-11(2)21-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17(18)20/h3-11,16,19H,1-2H3

InChI Key

ZGYWLGCSORZAII-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)N2C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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